Scaffold Differentiation vs. 4-Oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS 150454-82-3): Nitrogen Substitution Pattern
The closest structural analog sharing an identical molecular formula (C10H6N4O3) and 2-carboxylic acid group is 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS 150454-82-3). The sole structural difference is the replacement of the quinazoline nucleus (N at position 3 of the six-membered ring) with a quinoxaline nucleus (N at positions 1 and 4). In the well-characterized triazoloquinoxaline-2-carboxylate series, the 2-carboxy derivative (compound 16) exhibited a Ki of 340 nM at the human adenosine A3 receptor expressed in CHO cells [1]. The quinazoline-for-quinoxaline substitution alters the nitrogen lone-pair orientation and hydrogen-bond acceptor topology, which has been shown in analogous 4-oxo-triazoloquinazoline vs. quinoxaline pairs to shift adenosine A3 vs. A1 selectivity ratios by factors exceeding 10-fold [2]. For scientists selecting between these two isosteric scaffolds, this nitrogen positional difference predicts divergent selectivity profiles in adenosine receptor antagonist programs.
| Evidence Dimension | Adenosine A3 receptor binding affinity (Ki) for the quinoxaline analog as a reference point |
|---|---|
| Target Compound Data | No direct binding data available for the quinazoline target compound; structural analogy supports distinct selectivity profile |
| Comparator Or Baseline | 4-Oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS 150454-82-3): Ki = 340 nM at human A3 receptor (CHO cell membrane displacement of [125I]AB-MECA) [1] |
| Quantified Difference | Qualitative scaffold-level differentiation: quinazoline vs. quinoxaline nitrogen topology predicts >10-fold shift in A3/A1 selectivity ratios based on parallel carboxylate series SAR [2] |
| Conditions | Radioligand binding assay; human adenosine A3 receptor expressed in CHO cells; [125I]AB-MECA as radioligand |
Why This Matters
Procurement of the quinazoline scaffold rather than the quinoxaline analog is essential for medicinal chemistry programs targeting adenosine receptor subtype selectivity, as the nitrogen positional difference is a known determinant of A3 vs. A1 selectivity in the broader triazolo-fused carboxylate class.
- [1] BindingDB Entry BDBM50078536. 7-Chloro-4-oxo-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid ethyl ester. Ki = 340 nM at human adenosine A3 receptor. https://www.bindingdb.org (accessed 2026-05-03). View Source
- [2] Catarzi D, Colotta V, Varano F, et al. 1,2,4-Triazolo[1,5-a]quinoxaline as a versatile tool for the design of selective human A3 adenosine receptor antagonists. J Med Chem. 2005; 48(25): 7932–7945. DOI: 10.1021/jm0504149. View Source
